6-Chloro-1H-indole-2-carbonyl chloride
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Overview
Description
6-Chloro-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The compound this compound is characterized by the presence of a chloro group at the 6th position and a carbonyl chloride group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-indole-2-carbonyl chloride typically involves the chlorination of 1H-indole-2-carboxylic acid followed by the conversion of the carboxylic acid group to a carbonyl chloride group. One common method involves the use of thionyl chloride (SOCl₂) as a reagent to convert the carboxylic acid to the corresponding acyl chloride under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by the use of chlorinating agents like phosphorus trichloride (PCl₃) or oxalyl chloride (COCl)₂ to achieve the desired carbonyl chloride functionality .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Acylation Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or thioesters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) can be used under mild conditions to substitute the chloro group.
Major Products Formed:
Amides: Formed by the reaction of the carbonyl chloride group with amines.
Esters: Formed by the reaction of the carbonyl chloride group with alcohols.
Thioesters: Formed by the reaction of the carbonyl chloride group with thiols.
Scientific Research Applications
6-Chloro-1H-indole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various indole derivatives with potential biological activities.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-indole-2-carbonyl chloride involves its ability to act as an acylating agent, forming covalent bonds with nucleophilic sites on biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
Comparison with Similar Compounds
1H-Indole-2-carbonyl chloride: Lacks the chloro group at the 6th position.
6-Bromo-1H-indole-2-carbonyl chloride: Contains a bromo group instead of a chloro group at the 6th position.
6-Fluoro-1H-indole-2-carbonyl chloride: Contains a fluoro group instead of a chloro group at the 6th position.
Uniqueness: 6-Chloro-1H-indole-2-carbonyl chloride is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications .
Properties
IUPAC Name |
6-chloro-1H-indole-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFKAGKVIHSLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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